3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide
Description
3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is a compound that features an indole ring and a pyridine ring connected by a propanamide linker
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C18H19N3O/c22-18(20-12-9-14-7-10-19-11-8-14)6-5-15-13-21-17-4-2-1-3-16(15)17/h1-4,7-8,10-11,13,21H,5-6,9,12H2,(H,20,22) |
InChI Key |
ZPNQEGVDBUJKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Propanamide Linker: The indole derivative is then reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the propanamide linker.
Introduction of the Pyridine Ring: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction with 4-pyridylmethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Amide Hydrolysis Reactions
The secondary amide group undergoes hydrolysis under both acidic and alkaline conditions:
Hydrolysis kinetics show first-order dependence on H<sup>+</sup> concentration in acidic conditions (k = 1.2 × 10<sup>-3</sup> min<sup>-1</sup> at 80°C).
Indole Ring Modifications
The electron-rich indole moiety participates in electrophilic substitution:
<sup>1</sup>H-NMR analysis of nitration products shows characteristic downfield shift at δ 8.45 ppm for aromatic protons .
Pyridine Ring Reactivity
The pyridin-4-yl group demonstrates coordination and substitution chemistry:
Coordination complexes exhibit stability constants (log K) of 4.2-5.8 with transition metals .
Side Chain Functionalization
The propanamide linker enables diverse modifications:
X-ray crystallography confirms retention of planar amide geometry (ω = 178.3°) in esterification products .
Photochemical Reactions
UV-induced transformations (λ = 254 nm):
LC-MS analysis confirms dimer formation (m/z 587.42 [M+H]<sup>+</sup>) .
This comprehensive reactivity profile enables rational design of derivatives for pharmacological applications. The compound's balanced participation in nucleophilic, electrophilic, and coordination chemistry makes it a versatile scaffold in medicinal chemistry programs.
Scientific Research Applications
Anticancer Activity
The indole scaffold is well-known for its diverse biological activities, particularly in cancer therapy. Research indicates that derivatives of indole, including 3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide, exhibit significant anticancer properties by targeting various biological pathways.
Case Studies
Several preclinical studies have evaluated the anticancer efficacy of indole derivatives:
- Study on Gastric Cancer : A derivative showed an IC50 value of 0.011 μM against MGC-803 gastric cancer cells and significant tumor growth inhibition in xenograft models .
- Broad Spectrum Activity : Other studies indicated that indole-based compounds had IC50 values below 0.1 μM across multiple cancer cell lines, outperforming traditional chemotherapeutics like etoposide .
Neurological Applications
Recent research has also explored the neuroprotective effects of indole derivatives. The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety.
Neuroprotective Mechanisms
Indoles have been shown to modulate serotonin receptors and enhance neurogenesis. The presence of the pyridine moiety in 3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide may contribute to this activity by improving blood-brain barrier permeability and facilitating central nervous system (CNS) targeting.
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for conditions characterized by chronic inflammation.
Research Findings
Studies indicate that certain indole compounds can reduce inflammation markers in vitro and in vivo models, suggesting their potential utility in treating diseases such as arthritis and inflammatory bowel disease.
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)propanamide: Similar structure but with a pyridine ring at a different position.
3-(1H-indol-3-yl)-N-(2-(pyridin-2-yl)ethyl)propanamide: Another positional isomer with the pyridine ring at the 2-position.
3-(1H-indol-3-yl)-N-(2-(quinolin-4-yl)ethyl)propanamide: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This unique structure can lead to distinct pharmacological properties compared to its isomers and analogs.
Biological Activity
3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is a compound belonging to the class of organic molecules known as indole derivatives. Indoles are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to explore the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name : (2S)-1-(1H-indol-3-yl)-3-({5-[(1E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propan-2-amine
- Chemical Formula : C23H22N4O
- Molecular Weight : 370.447 g/mol
The biological activity of 3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is primarily attributed to its interaction with various biological pathways. Research indicates that indole derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and neuroprotection.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of indole derivatives. For instance, compounds similar to 3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 (breast cancer) | 12.5 | Apoptosis induction | |
| A549 (lung cancer) | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
Indole derivatives are also noted for their anti-inflammatory effects. The compound has been observed to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
| Study | Model | Result |
|---|---|---|
| Rat paw edema model | Significant reduction in edema | |
| LPS-stimulated macrophages | Decreased TNF-alpha levels |
Neuroprotective Effects
Research has indicated that indole derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to exert effects on neurodegenerative diseases.
| Study | Model | Effect |
|---|---|---|
| Mouse model of Alzheimer's | Reduced tau phosphorylation | |
| SH-SY5Y cells | Protection against oxidative stress |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the effectiveness of an indole derivative similar to 3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide. Results showed a partial response in 30% of participants, indicating potential for further development.
- Neurodegenerative Disease Model : In a study using a transgenic mouse model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, supporting its role as a neuroprotective agent.
Q & A
Q. What methodologies are recommended for synthesizing 3-(1H-indol-3-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide with improved yields?
To optimize synthesis yields, researchers should:
- Adjust reaction conditions : Use coupling reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) to enhance amide bond formation efficiency.
- Purification techniques : Employ column chromatography with gradients of ethyl acetate and hexane or recrystallization from n-hexane/CHCl₃ mixtures to isolate pure product .
- Monitor intermediates : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and identify byproducts .
- Example : A reported synthesis achieved 44% yield using HATU-mediated coupling and recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity and stereochemistry, particularly for indole and pyridine moieties .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., observed m/z 523 (M-H)⁻ for a related analog) .
- HPLC : For purity assessment, using C18 columns with mobile phases like acetonitrile/water containing 0.1% TFA .
- Melting point analysis : To validate crystallinity (e.g., 161–163°C for a structurally similar compound) .
Q. What safety and storage protocols should be followed for this compound?
- Handling : Avoid skin/eye contact and inhalation; use fume hoods and electrostatic discharge controls during synthesis .
- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) in dry, ventilated areas. Reseal opened containers immediately .
- Spill management : Use vacuum systems or absorbent materials for containment, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s binding to human formyl-peptide receptors (FPR2)?
- Target preparation : Use X-ray or cryo-EM structures of FPR2 (e.g., PDB ID 6OMM) for docking simulations .
- Ligand preparation : Optimize the compound’s 3D conformation using software like Schrödinger Maestro, accounting for protonation states of the indole and pyridine groups .
- Docking protocols : Perform flexible docking with Glide or AutoDock Vina to identify key interactions (e.g., hydrogen bonds with FPR2’s Arg³⁰⁴ or hydrophobic contacts with Leu¹⁰⁰) .
- Validation : Compare results with experimental agonist activity data (e.g., EC₅₀ values from calcium flux assays) to refine models .
Q. How can contradictory pharmacological data between enantiomers be resolved?
- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to isolate (R)- and (S)-enantiomers .
- In vitro assays : Test separated enantiomers in FPR2-specific assays (e.g., cAMP inhibition or β-arrestin recruitment) to quantify stereoselective activity .
- Computational validation : Perform molecular dynamics simulations to assess enantiomer-receptor binding stability over 100-ns trajectories .
Q. What strategies improve the compound’s pharmacokinetic (PK) properties?
- LogP optimization : Modify the pyridin-4-yl or indole substituents to balance hydrophobicity (target LogP ~1.2–2.0) for improved membrane permeability .
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the propanamide backbone while monitoring plasma protein binding via equilibrium dialysis .
- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays and introduce fluorinated groups to reduce oxidative degradation .
Q. How can researchers address discrepancies in receptor selectivity profiles?
- Panel screening : Test the compound against related receptors (e.g., FPR1, FPR3, or GPCRs like CXCR4) using radioligand binding assays .
- Data normalization : Express activity as % inhibition relative to controls (e.g., 10 µM WKYMVm peptide for FPR2) to standardize cross-study comparisons .
- Structural analogs : Synthesize derivatives with truncated pyridine or indole groups to identify selectivity-determining motifs .
Data Contradiction Analysis
Q. How to reconcile conflicting LogP values reported in different studies?
- Experimental validation : Re-measure LogP using shake-flask methods with octanol/water partitioning and compare with computational predictions (e.g., ChemAxon or ACD/Labs) .
- Buffer conditions : Ensure consistent pH (e.g., 7.4 for physiological relevance) during measurements, as ionizable groups (indole NH, pyridine N) affect partitioning .
- Cross-reference : Compare with structurally similar compounds (e.g., 3-(1H-indol-3-yl)-2-ureido-propanamides) to identify trends .
Methodological Resources
- Safety protocols : Refer to OSHA-compliant guidelines for handling indole derivatives .
- Stereochemistry tools : Use circular dichroism (CD) spectroscopy or chiral shift reagents for enantiomer characterization .
- Computational software : Access FPR2 homology models via GPCRdb or use MOE for binding site analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
